3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate
3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate
Brand Name:
Vulcanchem
CAS No.:
130746-82-6
VCID:
VC0238500
InChI:
InChI=1S/C22H24O4/c1-26-22(25)16-20(24)15-19(23)13-8-14-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14,19-20,23-24H,15-16H2,1H3/b13-8+/t19-,20-/m1/s1
SMILES:
COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O
Molecular Formula:
C22H24O4
Molecular Weight:
352.4 g/mol
3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate
CAS No.: 130746-82-6
Main Products
VCID: VC0238500
Molecular Formula: C22H24O4
Molecular Weight: 352.4 g/mol
CAS No. | 130746-82-6 |
---|---|
Product Name | 3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate |
Molecular Formula | C22H24O4 |
Molecular Weight | 352.4 g/mol |
IUPAC Name | methyl (3R,5S,6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate |
Standard InChI | InChI=1S/C22H24O4/c1-26-22(25)16-20(24)15-19(23)13-8-14-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14,19-20,23-24H,15-16H2,1H3/b13-8+/t19-,20-/m1/s1 |
Standard InChIKey | NSZBOSJMBQKKKB-ZCBOBATRSA-N |
Isomeric SMILES | COC(=O)C[C@@H](C[C@@H](/C=C/C=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
SMILES | COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
Canonical SMILES | COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O |
Synonyms | 3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate CP 83101 CP-83101 |
PubChem Compound | 6438614 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume